3-Methyl-3H-naphth(1,2-e)indol-10-ol
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Overview
Description
3-Methyl-3H-naphth(1,2-e)indol-10-ol is a complex organic compound with the molecular formula C17H13NO. This compound belongs to the class of indole derivatives, which are known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and synthetic drugs, making them crucial in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3H-naphth(1,2-e)indol-10-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a naphthalene derivative with an indole precursor in the presence of a catalyst can yield the desired compound. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as sodium acetate (NaOAc) and tin(II) chloride (SnCl2) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3H-naphth(1,2-e)indol-10-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-Methyl-3H-naphth(1,2-e)indol-10-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-3H-naphth(1,2-e)indol-10-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis (programmed cell death) in microbial cells .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2,3-dihydro-1H-naphth(1,2-e)indol-10-ol
- 3H-Indol-3-ol, 3-methyl-
Uniqueness
3-Methyl-3H-naphth(1,2-e)indol-10-ol is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
98033-21-7 |
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Molecular Formula |
C17H13NO |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
3-methylnaphtho[1,2-e]indol-10-ol |
InChI |
InChI=1S/C17H13NO/c1-18-9-8-14-16(18)7-5-12-3-2-11-4-6-13(19)10-15(11)17(12)14/h2-10,19H,1H3 |
InChI Key |
PRJIMCPILGWGTL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC3=C2C4=C(C=C3)C=CC(=C4)O |
Origin of Product |
United States |
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